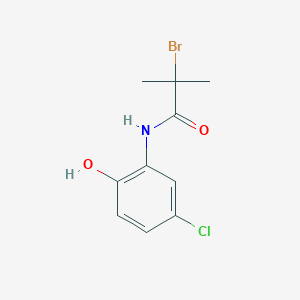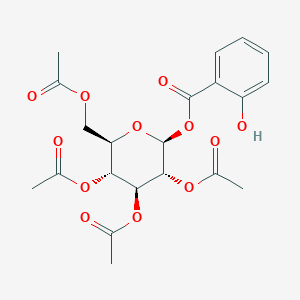
1-(2-(Methylsulfonyl)phenyl)ethanone
Descripción general
Descripción
“1-(2-(Methylsulfonyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O3S . It is also known by other names such as 4’-methylsulfonyl acetophenone, 1-4-methylsulfonyl phenyl ethanone, 4-methylsulfonylacetophenone, and 4-methylsulfonyl acetophenone . It is considered to be one of the most important synthons in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of “1-(2-(Methylsulfonyl)phenyl)ethanone” involves several steps. It has been used as a starting material for the synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives . It has also been used for the synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .Molecular Structure Analysis
The linear formula of “1-(2-(Methylsulfonyl)phenyl)ethanone” is H3CC(O)C6H4SO2CH3 . Its molecular weight is 198.236 g/mol .Chemical Reactions Analysis
“1-(2-(Methylsulfonyl)phenyl)ethanone” is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions . It is also involved in other types of reactions such as Diels–Alder condensation with aldehydes and desulfonylation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2-(Methylsulfonyl)phenyl)ethanone serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, demonstrating its utility in constructing pyridine derivatives with potential chemical and biological relevance (Abu-Shanab, 2006). Furthermore, derivatives of this compound have been synthesized and evaluated as antibacterial and antifungal agents, showcasing the compound's role in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Biological and Pharmaceutical Applications
The compound has been involved in studies related to its antibacterial properties. Molecular docking and ADMET studies of Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, showed good binding efficacy with proteins in Staphylococcus aureus, indicating potential anti-microbial applications (SRI SATYA, S. B. V., & Aiswariya, 2022). Additionally, novel derivatives have been identified as inhibitors of HIV-1 replication, suggesting their potential in antiviral research (Che et al., 2015).
Material Science and Polymer Chemistry
In the field of material science, this compound has facilitated the development of new polymers with specific branching degrees and chemical properties. For example, hyperbranched polymers with controlled degrees of branching from 0 to 100% were synthesized using a related methodology, highlighting its importance in advanced polymer design (Segawa, Higashihara, & Ueda, 2010).
Corrosion Inhibition
Research has also explored the use of Schiff bases derived from 1-(2-(Methylsulfonyl)phenyl)ethanone as corrosion inhibitors for carbon steel in acidic environments. These studies contribute to the understanding of corrosion processes and the development of more effective corrosion inhibitors (Hegazy et al., 2012).
Safety And Hazards
“1-(2-(Methylsulfonyl)phenyl)ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propiedades
IUPAC Name |
1-(2-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKOAKKDKHMMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288969 | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylsulfonyl)phenyl)ethanone | |
CAS RN |
3323-76-0 | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methanesulfonylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)
![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)


![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)
![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)